![molecular formula C9H5Cl2N3 B13475530 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms and a prop-2-yn-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with propargylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or sodium hydride.
Cycloaddition Reactions: Azides are commonly used in cycloaddition reactions with the prop-2-yn-1-yl group.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolo[3,2-d]pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Cycloaddition Reactions: The major products are triazole derivatives formed by the addition of azides to the prop-2-yn-1-yl group.
科学的研究の応用
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrimidine-based molecules.
作用機序
The mechanism of action of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine, it shares the pyrimidine core but lacks the prop-2-yn-1-yl group.
5-(Prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but without the chlorine atoms, this compound can undergo similar reactions and has comparable applications.
Uniqueness
The presence of both chlorine atoms and the prop-2-yn-1-yl group in this compound imparts unique reactivity and potential for diverse applications. The chlorine atoms provide sites for further functionalization, while the prop-2-yn-1-yl group allows for cycloaddition reactions, making this compound versatile in synthetic chemistry .
特性
分子式 |
C9H5Cl2N3 |
|---|---|
分子量 |
226.06 g/mol |
IUPAC名 |
2,4-dichloro-5-prop-2-ynylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h1,3,5H,4H2 |
InChIキー |
KRWPRHTUJZIEDX-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



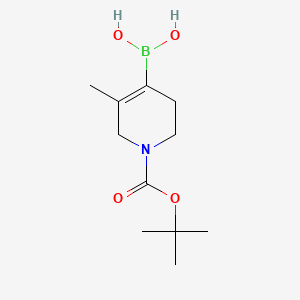
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)
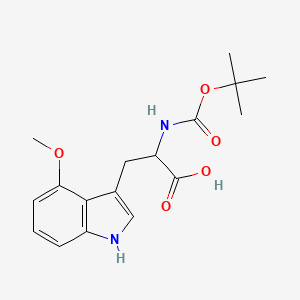
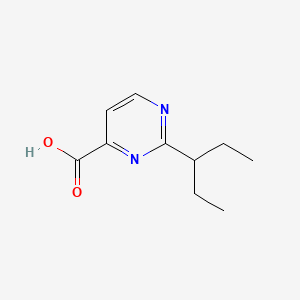

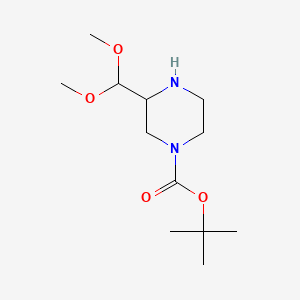

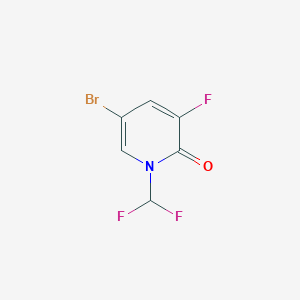
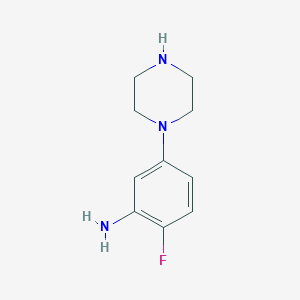
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
